molecular formula C18H32O4S B14583646 (4-Decylphenyl)methanol;methanesulfonic acid CAS No. 61440-56-0

(4-Decylphenyl)methanol;methanesulfonic acid

Cat. No.: B14583646
CAS No.: 61440-56-0
M. Wt: 344.5 g/mol
InChI Key: CKMHPCZEECBEEP-UHFFFAOYSA-N
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Description

(4-Decylphenyl)methanol and methanesulfonic acid are two distinct chemical compounds. (4-Decylphenyl)methanol is an organic compound with a long alkyl chain attached to a phenyl group, while methanesulfonic acid is a strong acid commonly used in organic synthesis and industrial applications. The combination of these two compounds can lead to interesting chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • (4-Decylphenyl)methanol

      Synthesis: (4-Decylphenyl)methanol can be synthesized through the reduction of (4-Decylphenyl)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

      Reaction Conditions: The reduction reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether, under controlled temperature conditions.

  • Methanesulfonic Acid

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      (4-Decylphenyl)methanol: can undergo oxidation to form (4-Decylphenyl)ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

      Methanesulfonic Acid: can participate in oxidation reactions to form methanesulfonic acid anhydride.

  • Reduction

      (4-Decylphenyl)methanol: can be reduced from (4-Decylphenyl)ketone using reducing agents like NaBH4 or LiAlH4.

  • Substitution

      Methanesulfonic Acid: can undergo nucleophilic substitution reactions to form methanesulfonates when reacted with alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Tetrahydrofuran (THF), diethyl ether.

Major Products

    (4-Decylphenyl)methanol: (4-Decylphenyl)ketone (oxidation product).

    Methanesulfonic Acid: Methanesulfonic acid anhydride (oxidation product), methanesulfonates (substitution products).

Scientific Research Applications

Mechanism of Action

Molecular Targets and Pathways

    Methanesulfonic Acid: Acts as a strong acid, donating protons (H+) in chemical reactions.

Properties

CAS No.

61440-56-0

Molecular Formula

C18H32O4S

Molecular Weight

344.5 g/mol

IUPAC Name

(4-decylphenyl)methanol;methanesulfonic acid

InChI

InChI=1S/C17H28O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(15-18)14-12-16;1-5(2,3)4/h11-14,18H,2-10,15H2,1H3;1H3,(H,2,3,4)

InChI Key

CKMHPCZEECBEEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)CO.CS(=O)(=O)O

Origin of Product

United States

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